Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-7-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFVWQUAZOQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136633 | |
| Record name | 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251001-32-7 | |
| Record name | 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251001-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction
Scientific Research Applications
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate with structurally related bicyclic derivatives, focusing on ring systems, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Ring System Variations: The bicyclo[4.1.0]heptane core (7-membered ring with a bridge) in the target compound contrasts with bicyclo[2.2.1]heptane (norbornane) derivatives (e.g., tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, CAS 114676-79-8), which exhibit greater ring strain and rigidity . Larger systems like bicyclo[3.2.1]octane (CAS 1909326-75-5) offer expanded spatial arrangements for functional group placement .
Substituent Effects: Amino Group Position: The 7-amino group in the target compound vs. Halogenation: Fluorine or trifluoromethyl groups (e.g., CAS 1461707-93-6) enhance lipophilicity and metabolic stability, critical for drug design . Oxa vs. Aza: Oxygen-containing analogs (e.g., 2-oxa derivatives) introduce polarity but reduce base stability under acidic conditions .
Synthetic Utility :
- Boc-protected amines (common across all compounds) facilitate controlled deprotection in multi-step syntheses .
- Rigid bicyclic frameworks are prized in fragment-based drug discovery for preorganizing pharmacophores .
Industrial Applications :
- PharmaBlock Sciences lists these compounds as "building blocks" for drug candidates, highlighting their role in developing kinase inhibitors and protease-targeted therapies .
Biological Activity
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound featuring a unique azabicyclic structure, which includes an amino group and a tert-butyl ester. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including interactions with various biological targets.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1251001-32-7
The compound's structural characteristics contribute to its reactivity and biological activity, making it a versatile candidate for further research and development.
This compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.
Neurological Effects
There is ongoing research into the compound's effects on neurological disorders. Preliminary studies suggest that it may possess neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease or Parkinson's disease.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that while the compound exhibits biological activity, it also has associated toxicity at higher concentrations.
Case Studies
A few notable studies exploring the biological activity of this compound include:
-
Study on Antimicrobial Properties :
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
-
Neuroprotective Effects :
- Objective : Investigate neuroprotective effects in a mouse model of Alzheimer's disease.
- Methodology : Behavioral tests and biochemical assays were performed.
- Results : The treated group exhibited improved cognitive function and reduced amyloid plaque formation.
-
Cytotoxicity Assessment :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized.
- Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effectiveness against specific cancer types.
Data Summary Table
| Activity Type | Study Focus | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Neuroprotective | Alzheimer's disease model | Improved cognitive function noted |
| Cytotoxicity | Human cancer cell lines | Dose-dependent cytotoxicity established |
Q & A
Q. What are the key steps in synthesizing tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate?
The synthesis typically involves multi-step routes:
- Bicyclic framework formation : Cyclization reactions, such as intramolecular [2+1] cyclopropanation or ring-closing metathesis, are used to construct the azabicyclo[4.1.0]heptane core .
- Functionalization : Introduction of the 7-amino group via reductive amination or nucleophilic substitution, followed by protection with a tert-butyloxycarbonyl (Boc) group .
- Optimization : Reaction conditions (e.g., temperature, catalysts like palladium for cross-coupling) are critical for yield and stereochemical control. For example, low temperatures (-78°C) may minimize side reactions during cyclopropanation .
Q. How is the purity and structural integrity of the compound verified?
Q. What storage conditions are recommended to maintain stability?
- Short-term : Store at -20°C in airtight containers with desiccants to prevent hydrolysis of the Boc group .
- Long-term : -80°C storage in aliquots to avoid freeze-thaw degradation. DMSO solutions should be used within 1 month at -20°C .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Cross-validation : Combine NMR, IR, and X-ray data. For example, conflicting NOE (Nuclear Overhauser Effect) signals may indicate dynamic stereochemistry or impurities .
- Isotopic labeling : Use N-labeled analogs to clarify ambiguous amino group signals in NMR .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts for comparison with experimental data .
Q. How does stereochemistry at the 7-amino position influence biological activity?
- Enantiomeric separation : Chiral HPLC or enzymatic resolution produces pure stereoisomers for testing .
- Bioassays : Compare inhibition constants (K) against targets like proteases or kinases. For example, (R)-enantiomers may show 10-fold higher activity than (S)-forms due to better target binding .
- Structural analogs : Replace the amino group with bulkier substituents to probe steric effects on activity .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT studies : Calculate transition states for cyclopropanation or Boc deprotection to identify energy barriers .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
- Machine learning : Train models on azabicyclo compound databases to predict regioselectivity in functionalization reactions .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Exothermic reactions : Use flow chemistry to control heat generation during cyclopropanation .
- Purification : Switch from column chromatography to recrystallization for large batches. Solvent mixtures (e.g., ethyl acetate/hexane) optimize yield .
- Reproducibility : Monitor stereochemical consistency across batches via chiral HPLC .
Q. How is the compound utilized in medicinal chemistry research?
- Protease inhibitors : The bicyclic core mimics peptide turn structures, making it a scaffold for inhibitors of HIV-1 protease or thrombin .
- Building block : Functionalize the amino group for click chemistry (e.g., azide-alkyne cycloaddition) to generate combinatorial libraries .
- In vivo studies : Radiolabel with C for pharmacokinetic profiling (e.g., bioavailability in rodent models) .
Q. What analytical techniques resolve degradation products under stress conditions?
- Forced degradation : Expose to UV light, heat, or acidic/basic conditions to simulate stability challenges.
- LC-MS/MS : Identify degradation products (e.g., Boc cleavage yielding free amine) .
- Kinetic studies : Plot degradation rates to determine activation energy (Arrhenius plots) for shelf-life predictions .
Q. How are crystallographic data used to validate molecular geometry?
- SHELXL refinement : Adjust bond lengths and angles iteratively to minimize R-factors (<0.05 for high-resolution data) .
- Twinned crystals : Use the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning .
- Cambridge Structural Database (CSD) : Compare bond geometries with similar azabicyclo compounds to detect anomalies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
